2-METHOXYCYCLOHEXANE-1-SULFONAMIDE, Mixture of diastereomers
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Overview
Description
2-Methoxycyclohexane-1-sulfonamide, a mixture of diastereomers, is an organosulfur compound with the molecular formula C7H15NO3S. This compound is characterized by the presence of a sulfonamide group attached to a methoxy-substituted cyclohexane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxycyclohexane-1-sulfonamide typically involves the reaction of methoxycyclohexane with sulfonamide precursors under specific conditions. One common method includes the use of sulfonyl chlorides and amines in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methoxycyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target enzymes. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Sulfonamides: A broad class of compounds with similar sulfonamide groups, including sulfanilamide and sulfamethoxazole.
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride, which can be used as intermediates in the synthesis of sulfonamides.
Sulfonic Acids: Compounds such as p-toluenesulfonic acid, which are related through their sulfonic acid groups.
Uniqueness: 2-Methoxycyclohexane-1-sulfonamide is unique due to its specific structure, which includes a methoxy-substituted cyclohexane ring and the presence of multiple diastereomers. This structural uniqueness can lead to distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
1250686-70-4 |
---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
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